molecular formula C8H5ClFN B046869 6-Chloro-5-fluoroindole CAS No. 122509-72-2

6-Chloro-5-fluoroindole

Cat. No.: B046869
CAS No.: 122509-72-2
M. Wt: 169.58 g/mol
InChI Key: ANGRSSWNBDJESO-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroindole is a heterocyclic aromatic organic compound with the molecular formula C8H5ClFN It is a derivative of indole, which is a fundamental structure in many natural and synthetic compounds

Scientific Research Applications

6-Chloro-5-fluoroindole has a wide range of applications in scientific research:

Safety and Hazards

6-Chloro-5-fluoroindole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the GHS classification . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Chloro-5-fluoroindole involves the Leimgruber-Batcho indole synthesis. This method typically starts with the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution under the action of a Lewis acid such as aluminum trichloride to produce an imine intermediate . This intermediate is then cyclized to form the indole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroindole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

  • 5-Fluoroindole
  • 6-Chloroindole
  • 7-Fluoro-1H-indole
  • 5-Bromoindole
  • 6-Fluoroindole

Comparison: 6-Chloro-5-fluoroindole is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and potential for diverse chemical modifications compared to its mono-substituted counterparts .

Properties

IUPAC Name

6-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRSSWNBDJESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378611
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122509-72-2
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-fluoro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide dimethylacetal (6.3 ml, 45 mmol) was added in one portion to a stirred solution of 3-chloro-4-fluoro-6-methylnitrobenzene (7.0 g, 37 mmol) in N,N-dimethylformamide (30 mL) at 130° C. under Ar. The mixture was stirred at 130° C. for 2 h, cooled to room temperature, concentrated in vacuo and partitioned between ethyl acetate and water and the aqueous was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried (magnesium sulfate), concentrated in vacuo, dissolved in methanol/tetrahydrofuran (1:1; 100 mL) and Raney Nickel®, 50% wt. in water, (5 g) was added. The mixture was cooled to 0° C. and hydrazine hydrate (3 mL, 59 mmol) was added dropwise over 2 min. The mixture was warmed to room temperature, stirred for 1 h then cooled to 0° C. and hydrazine hydrate (1.5 mL) was added over 2 min. The mixture was warmed to room temperature, stirred for 1 h and filtered through celite®. The filter-cake was washed with tetrahydrofuran and the filtrate was concentrated in vacuo and purified by column chromatography [SiO2; heptane-dichloromethane (4:1)] to give the product (3.2 g, 51%) as an off-white solid. An analytical sample was recrystallised (heptane) to give a white solid: mp 105-107° C.; NMR δH (400 MHz, CDCl3) 8.01 (1H, br. s), 7.40 (1H, d, J 6 Hz), 7.35 (1H, d, J 9.4 Hz), 7.25 (1H, t, J 2.8 Hz), 6.50-6.51 (1H, m).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 6-Chloro-5-fluoroindole of interest to researchers?

A1: this compound is a significant compound in pharmaceutical research due to its role as the central heterocyclic structure of Ro 60-0175 []. Ro 60-0175 is recognized as a standard 5-HT2C receptor agonist, making this compound a valuable building block for potential drug candidates targeting this receptor.

Q2: What is the most efficient synthesis method for this compound?

A2: A modified Leimgruber–Batcho indole synthesis has proven to be highly efficient for producing this compound []. This method is particularly advantageous as it allows for the production of over 100 grams of the compound, making it suitable for large-scale synthesis [].

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